molecular formula C24H34N2O3 B1265878 4,4'-Dihexyloxyazoxybenzene CAS No. 2587-42-0

4,4'-Dihexyloxyazoxybenzene

Cat. No. B1265878
CAS RN: 2587-42-0
M. Wt: 398.5 g/mol
InChI Key: GWRSINRMEBHRIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic routes for azoxybenzenes, including derivatives similar to 4,4'-Dihexyloxyazoxybenzene, often involve reductive coupling strategies. For instance, a novel synthesis method for long-chain 4,4'-bis(n-alkoxy)azoxybenzenes, which are structurally related to 4,4'-Dihexyloxyazoxybenzene, has been developed. This method employs zinc powder and ammonium chloride in aqueous ethanol at ambient temperature, showcasing a synthetic approach that could potentially be applied or adapted for 4,4'-Dihexyloxyazoxybenzene (Das et al., 2008).

Scientific Research Applications

4,4’-Dihexyloxyazoxybenzene, also known as 4,4’-Bis(hexyloxy)azoxybenzene, is a chemical compound with the molecular formula C24H34N2O3 . It appears as a light yellow to yellow to orange powder or crystal . This compound is used in the field of Materials Science .

One of the main applications of 4,4’-Dihexyloxyazoxybenzene is in the production of Liquid Crystal Materials . Liquid crystals have properties between those of conventional liquids and those of solid crystals. They are used in a wide variety of applications, including displays (LCDs), thermometers, and biological cell membranes.

  • Electrochromic and Photoresponsive Materials

    • Field: Materials Chemistry
    • Application: Azobenzene-4,4′-dicarboxylic acid dialkyl ester derivatives (ADDEDs) are used to create novel electrochromic and photoresponsive materials . These materials change color when an electric charge is applied, and they respond to light, which makes them useful in various applications such as electronic paper, smart windows, optical memory devices, and dual-stimuli-responsive systems .
    • Method: The materials are prepared and characterized through nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, and high-performance liquid chromatography-mass spectrometry . The electrochromic behavior, electro-optical properties, and photoresponsive properties of ADDEDs are investigated through cyclic voltammetry and ultraviolet-visible absorption spectra .
    • Results: The materials displayed outstanding electrochromic behavior and good and reversible photoisomerization properties even under electrochromic conditions . Electrochromic devices (ECDs) based on ADDEDs were fabricated, and their electrochromic performance was analyzed .
  • Optical and Electrochemical Properties

    • Field: Organic Optoelectronic Devices
    • Application: Unsubstituted 4,4′-bibenzo[c]thiophene 4,4′-BBT and its silyl-substituted derivatives are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
    • Method: The characterization of these derivatives was successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .
    • Results: The photoabsorption and fluorescence maxima of the three 4,4′-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts . The HOMO and LUMO energy levels rise in the order of 4,4′-BBT < 1,1′-Si-4,4′-BBT < 1,1′,3,3′-Si-4,4′-BBT .
  • Microphotochemistry

    • Field: Organic Chemistry
    • Application: A series of 4,4’-dimethoxybenzophenone mediated intra- and intermolecular photodecarboxylation reactions involving phthalimides have been examined under microflow conditions . This process is used in the synthesis of complex molecules .
    • Method: The reactions are carried out under microflow conditions, which offer advantages such as extensive penetration of light even at high chromophore concentrations and the removal of products from the irradiated area, preventing light-induced follow-up reactions or decompositions .
    • Results: In all cases investigated, the microreactions gave superior results compared to analogous reactions in a batch photoreactor .
  • Synthesis of New π-Building Blocks

    • Field: Organic Optoelectronic Devices
    • Application: Unsubstituted 4,4’-bibenzo[c]thiophene and its silyl-substituted derivatives are used as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
    • Method: The characterization of these derivatives was successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .
    • Results: The photoabsorption and fluorescence maxima of the three 4,4’-bibenzo[c]thiophene derivatives in toluene exhibit bathochromic shifts . The HOMO and LUMO energy levels rise in the order of 4,4’-BBT < 1,1’-Si-4,4’-BBT < 1,1’,3,3’-Si-4,4’-BBT .

properties

IUPAC Name

(4-hexoxyphenyl)-(4-hexoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-3-5-7-9-19-28-23-15-11-21(12-16-23)25-26(27)22-13-17-24(18-14-22)29-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSINRMEBHRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihexyloxyazoxybenzene

CAS RN

2587-42-0
Record name 4,4'-Dihexyloxyazoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, 1-oxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
HT Peterson, DE Martire, W Lindner - The Journal of Physical …, 1972 - ACS Publications
A MeBain-Bakr apparatus, utilizing a Cahn RG electrobalance, has been constructed for the static measure-ment of activity coefficients. The activity coefficient of n-heptane in the …
Number of citations: 21 pubs.acs.org
LC Chow, DE Martire - The Journal of Physical Chemistry, 1969 - ACS Publications
Differential scanning calorimetry and gas-liquid chromatography are used in a thermodynamic investigation of surface effects with two nematogenic liquid crystals (p-azoxyanisole and 4…
Number of citations: 91 pubs.acs.org
SA Kuvshinova, IV Novikov, GV Kuvshinov… - Russian Journal of …, 2019 - Springer
The stationary phase for gas chromatography on the basis of the chiral R(+)-1′,7′,7′-trimethylbicyclo-[2.2.1]heptano[2′,3′-b]-2,3-dicyanopyrazine (10.4 wt %) and a liquid …
Number of citations: 4 link.springer.com
MA Gidley, D Stubley - The Journal of Chemical Thermodynamics, 1982 - Elsevier
The phase diagrams have been determined for mixtures of each of the three nematic liquid crystals p-ethoxybenzylidine-pn-butylaniline (ebba), 4,4′-dihexyloxyazoxybenzene (dhab), …
Number of citations: 8 www.sciencedirect.com
M Ghedini, D Pucci, E Cesarotti, O Francescangeli… - Liquid …, 1993 - Taylor & Francis
A series of N-[4′-(dodecyloxy)resorcylidene]-4-(RO∗)-anilines (HL n n = 1, R∗O = (−)-cis-myrtanyl; n = 2, R∗O = (−)-menthyl; n = 3, R∗O = S-(−)-β-citronellyl; n = 4, R∗O = R-(−)-2-octyl…
Number of citations: 39 www.tandfonline.com
AF Martins, B JB, GG AM - 1980 - pascal-francis.inist.fr
Keyword (fr) COMPOSE ORGANIQUE COMPOSE MONOCYCLIQUE COMPOSE AZOXIQUE ETAT NEMATIQUE CONFORMATION FREQUENCE LARMOR TEMPERATURE …
Number of citations: 0 pascal-francis.inist.fr
JD Kennedy, W McFarlane - Journal of the Chemical Society, Chemical …, 1974 - pubs.rsc.org
The magnetic shielding anisotropy σ‖–σ⊥ of 199Hg in methyl mercuric bromide dissolved in the nematic phase of 4,4′-dihexyloxyazoxybenzene has been determined by nuclear …
Number of citations: 3 pubs.rsc.org
MA Gidley, D Stubley - The Journal of Chemical Thermodynamics, 1986 - Elsevier
Two glc columns have been prepared using the liquid crystals p-ethoxybenzylidene-pn-butylaniline and 4,4′-dihexyl-oxyazoxybenzene as stationary phases. Specific retention …
Number of citations: 5 www.sciencedirect.com
V Dimic, M Osredkar - Molecular Crystals and Liquid Crystals, 1973 - Taylor & Francis
In various liquid crystals an inelastic neutron peak under the elastic or quasi-elastic distribution of scattered neutrons has been found. This inelastic peak with the frequency of about 15 …
Number of citations: 6 www.tandfonline.com
A Blumstein, S Vilasagar, S Ponrathnam… - Journal of Polymer …, 1982 - Wiley Online Library
Abstract Properties of linear polyesters based on azoxybenzene and 2,2′‐methylazoxybenzene moieties with linear, flexible spacers based on mixtures of dodecanedioic acid (DDA) …
Number of citations: 245 onlinelibrary.wiley.com

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